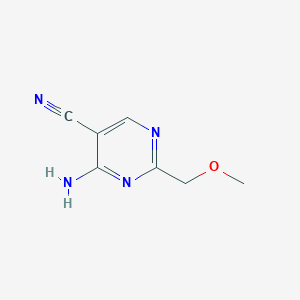

4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile

描述

Historical Context and Development of Pyrimidine-5-carbonitrile Derivatives

The historical development of pyrimidine-5-carbonitrile derivatives traces back to the foundational discoveries in pyrimidine chemistry during the 19th century. The term pyrimidine was first coined in 1884 by Pinner, derived from a combination of the words pyridine and amidine due to structural similarities to these compounds. The earliest recognition of pyrimidine-related compounds occurred in 1818 when Luigi Valentino Brugnatelli isolated alloxan through nitric acid oxidative degradation of uric acid, representing the first pyrimidine derivative to be successfully isolated. This pioneering work established the foundation for understanding pyrimidine chemistry and sparked subsequent investigations into related heterocyclic systems.

The systematic study of pyrimidines began in earnest in 1884 with Pinner's work, who synthesized various derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early synthetic achievements provided the methodological framework for developing more complex pyrimidine derivatives, including the carbonitrile-substituted variants that would become significant in later pharmaceutical research.

The evolution of pyrimidine-5-carbonitrile derivatives gained momentum through the development of various synthetic approaches throughout the 20th century. Researchers discovered that these compounds could be synthesized through cyclocondensation reactions involving ethyl cyanoacetate, thiourea, and substituted aromatic aldehydes in ethanol using potassium carbonate as a catalyst. The introduction of microwave irradiation techniques significantly improved reaction yields, increasing them from 55 to 85 percent while reducing reaction times from 4-8 hours to 5-10 minutes. These technological advances facilitated the exploration of more sophisticated pyrimidine-5-carbonitrile structures, ultimately leading to the development of compounds like 4-amino-2-(methoxymethyl)pyrimidine-5-carbonitrile.

The recognition of pyrimidines as primitive molecules with potential extraterrestrial origins has added another dimension to their historical significance. Analysis of the Murchison meteorite, which fell to Earth in 1969, revealed the presence of pyrimidines and purines, suggesting these compounds existed around the time our solar system was formed. This discovery has provided compelling evidence that pyrimidines may be fundamental building blocks present throughout the universe, reinforcing their importance in chemical and biological systems.

Significance of this compound in Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its unique structural features and versatile reactivity profile. The compound's significance stems from its potential applications in medicinal chemistry and organic synthesis, where its distinct functional group arrangement provides opportunities for selective chemical transformations. Recent research has demonstrated that pyrimidine-5-carbonitrile derivatives exhibit remarkable biological activities, particularly as anticancer agents targeting epidermal growth factor receptor systems. These findings have elevated the importance of structurally related compounds, including this compound, in pharmaceutical research and development programs.

The molecular architecture of this compound enables multiple modes of chemical reactivity that make it valuable for synthetic chemistry applications. The presence of the amino group at the fourth position provides nucleophilic character, while the cyano group at the fifth position offers electrophilic reactivity and potential for further functional group transformations. The methoxymethyl substituent at the second position introduces additional steric and electronic effects that can influence the compound's reactivity patterns and molecular recognition properties. This combination of functional groups creates a versatile platform for chemical modifications and structural elaborations.

Contemporary research has revealed that pyrimidine-5-carbonitrile derivatives function as ATP-mimicking tyrosine kinase inhibitors, demonstrating their potential as therapeutic agents. Studies have shown that these compounds can exhibit moderate to excellent antiproliferative activities against various human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells. The ability of these compounds to arrest cell cycles and induce apoptotic effects has further enhanced their significance in cancer research, positioning this compound as a potentially valuable scaffold for drug development.

The compound's significance is further amplified by its role in advancing synthetic methodologies for heterocyclic chemistry. Research has established various efficient synthetic routes for preparing pyrimidine-5-carbonitrile derivatives, including multicomponent reactions, cyclocondensation processes, and microwave-assisted syntheses. These methodological developments have made compounds like this compound more accessible for research purposes, facilitating broader investigations into their chemical and biological properties.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base name "pyrimidine" indicates a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3 of the ring system. The numerical prefixes in the compound name specify the precise locations of functional group substitutions: the amino group is positioned at carbon-4, the methoxymethyl group at carbon-2, and the carbonitrile group at carbon-5 of the pyrimidine ring.

The molecular formula C7H8N4O reflects the elemental composition of the compound, indicating the presence of seven carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one oxygen atom. The structural representation can be expressed through various chemical notation systems, with the Simplified Molecular Input Line Entry System showing the connectivity as COCC1=NC=C(C(=N1)N)C#N. This notation clearly delineates the methoxymethyl substituent (COC-) attached to the pyrimidine ring, the amino group, and the terminal cyano functionality.

| Structural Feature | Position | Chemical Group | Molecular Contribution |

|---|---|---|---|

| Amino group | Carbon-4 | -NH2 | Nucleophilic character |

| Methoxymethyl | Carbon-2 | -CH2OCH3 | Steric and electronic effects |

| Carbonitrile | Carbon-5 | -CN | Electrophilic reactivity |

| Pyrimidine core | Ring system | C4H4N2 | Aromatic stability |

The compound belongs to the broader classification of pyrimidine derivatives, which represent one of the three isomeric diazines alongside pyrazine and pyridazine. Within the pyrimidine family, it is specifically categorized as a 5-carbonitrile derivative due to the presence of the cyano group at the fifth position. The additional amino and methoxymethyl substituents further classify it as a polysubstituted pyrimidine, distinguishing it from simpler monosubstituted analogs.

The structural classification also encompasses the compound's functional group categories. The amino substituent classifies it as an aminopyrimidine, while the cyano group places it within the nitrile family of organic compounds. The methoxymethyl group introduces ether functionality, creating a multifunctional molecule with diverse chemical properties. This combination of functional groups contributes to the compound's unique reactivity profile and potential applications in synthetic chemistry.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within the broad landscape of heterocyclic chemistry as a representative of nitrogen-containing aromatic systems. Pyrimidines constitute one of the fundamental classes of azaheterocycles, characterized by their six-membered ring structure containing two nitrogen atoms in a 1,3-relationship. This positioning places the compound within the diazine family, which includes pyrimidine, pyrazine, and pyridazine as the three possible isomeric arrangements of two nitrogen atoms in a six-membered ring.

The heterocyclic nature of this compound is fundamentally important due to the electronic properties imparted by the nitrogen atoms within the ring system. These heteroatoms significantly influence the compound's aromaticity, electron distribution, and chemical reactivity compared to purely carbocyclic analogs. The pyrimidine ring system exhibits reduced electron density relative to benzene due to the electron-withdrawing nature of the nitrogen atoms, which affects the compound's susceptibility to electrophilic and nucleophilic attack patterns.

Within the specific context of pyrimidine chemistry, this compound represents an advanced example of structural complexity achieved through strategic substitution patterns. The compound demonstrates how functional group positioning can create molecules with multiple reactive sites, enabling diverse chemical transformations and biological interactions. The presence of electron-donating amino groups and electron-withdrawing cyano substituents creates a molecule with both nucleophilic and electrophilic character, exemplifying the versatility possible within heterocyclic frameworks.

The compound's position in heterocyclic chemistry is further defined by its relationship to naturally occurring pyrimidine derivatives. While simpler pyrimidines such as cytosine, thymine, and uracil serve as fundamental building blocks of nucleic acids, compounds like this compound represent synthetic elaborations that extend the functional diversity of this heterocyclic family. This positioning highlights the evolution from natural pyrimidine systems to sophisticated synthetic analogs designed for specific applications in medicinal chemistry and materials science.

The significance of this compound in heterocyclic chemistry is also reflected in its synthetic accessibility through established heterocyclic chemistry methodologies. The compound can be prepared using classical approaches such as cyclocondensation reactions, multicomponent synthesis strategies, and modern techniques including microwave-assisted procedures. These synthetic pathways demonstrate the maturity of pyrimidine chemistry and the ability to access complex structures through well-developed methodological frameworks, positioning this compound as both a synthetic target and a platform for further chemical elaborations.

属性

IUPAC Name |

4-amino-2-(methoxymethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-12-4-6-10-3-5(2-8)7(9)11-6/h3H,4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQQYSOCZGACIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221297 | |

| Record name | 5-Pyrimidinecarbonitrile, 4-amino-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76574-34-0 | |

| Record name | 5-Pyrimidinecarbonitrile, 4-amino-2-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76574-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarbonitrile, 4-amino-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme

- Reactants : Butyramidine (free base form) and α-methoxymethyl-β-methoxyacrylonitrile.

- Reaction Conditions : Temperature range from -10°C to +20°C, preferably 0°C to 10°C.

- Molar Ratio : α-methoxymethyl-β-methoxyacrylonitrile is used in a molar excess of 0.4 to 1.5, ideally 0.8 to 1.2 relative to butyramidine.

The reaction proceeds with the formation of methanol as a byproduct per mole of α-methoxymethyl-β-methoxyacrylonitrile converted.

Key Process Details

- Butyramidine is prepared from butyramidine hydrochloride by treatment with a strong, nonaqueous base such as sodium methylate in methanol, which precipitates salts that are filtered off.

- The butyramidine solution is concentrated to about 10-20% solvent content before use.

- The reaction mixture is stirred at low temperature, and the product precipitates directly from the reaction mixture.

- The product can be isolated by simple filtration or centrifugation and washed with solvents like methyl tert-butyl ether to remove impurities.

- The process avoids complex multi-step purification, resulting in product purity >99% and yields above 90%.

Advantages Over Earlier Methods

- Earlier methods required boiling methanol, followed by multiple solvent extractions (chloroform, xylene), and complex crystallization steps, leading to moderate yields (~75%) and higher costs.

- The improved method simplifies the process, reduces solvent usage, and achieves higher yields and purity with fewer steps.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Butyramidine (free base), α-methoxymethyl-β-methoxyacrylonitrile |

| Base for Butyramidine Liberation | Sodium methylate (30% methanolic solution) |

| Reaction Temperature | -10°C to +20°C (optimal 0°C to 10°C) |

| Molar Ratio (III:II) | 0.4 to 1.5 (preferably 0.8 to 1.2) |

| Solvent | Methanol formed in situ; additional solvents optional but generally unnecessary |

| Reaction Time | Approximately 10 hours at low temperature |

| Isolation Method | Crystallization from reaction mixture; filtration or centrifugation; washing with MTB ether |

| Yield | >90% |

| Purity | >99% |

| Byproducts | Methanol (1 mole per mole of III converted) |

Research Findings and Industrial Significance

- The low-temperature reaction suppresses byproduct formation, enhancing purity and yield.

- The use of butyramidine free base, prepared by nonaqueous base treatment, is critical to avoid salt impurities that complicate isolation.

- The process is scalable and uses simple stirred kettles with cooling, making it industrially feasible.

- Recycling of unreacted α-methoxymethyl-β-methoxyacrylonitrile and mother liquors is possible, improving economic viability.

- The method is patented and represents a significant advancement over earlier multi-step, solvent-intensive procedures.

化学反应分析

Types of Reactions

4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrimidine derivatives, while reduction can produce amino-pyrimidine derivatives.

科学研究应用

Structural Information

- Molecular Formula : C7H8N4O

- Molecular Weight : 164.17 g/mol

- SMILES : COCC1=NC=C(C(=N1)N)C#N

- InChI : InChI=1S/C7H8N4O/c1-12-4-6-10-3-5(2-8)7(9)11-6/h3H,4H2,1H3,(H2,9,10,11)

Functional Groups

The presence of the amino group enhances its reactivity in nucleophilic substitution reactions, while the carbonitrile group contributes to its biological activity.

Pharmaceutical Development

4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile has been investigated as a potential anticancer agent due to its ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling pathways. Studies have shown that this compound acts as an ATP-mimicking inhibitor of EGFR, making it a candidate for targeted cancer therapies .

Synthesis of Derivatives

The compound serves as a versatile building block for synthesizing various pyrimidine derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological properties. For example, derivatives have been synthesized through reactions such as:

- Mannich reactions for introducing amino groups.

- Cyclocondensation reactions involving ethyl cyanoacetate and thiourea .

Biochemical Interactions

Research indicates that this compound interacts with several biomolecules, influencing cellular processes. Interaction studies are essential for elucidating its therapeutic potential and guiding future research directions .

Mechanistic Studies

The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The amino and carbonitrile groups play critical roles in these interactions, influencing the activity of various biological pathways .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines by targeting EGFR signaling pathways. The compound's ability to mimic ATP allows it to effectively compete with natural substrates, leading to reduced cell survival rates .

Case Study 2: Synthesis Optimization

Research by El-Naggar et al. utilized microwave irradiation to enhance the yield of pyrimidine derivatives from starting materials including this compound. This method significantly improved reaction efficiency and product purity .

作用机制

The mechanism of action of 4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of DNA synthesis or interference with metabolic processes, depending on the specific application.

相似化合物的比较

Physicochemical Properties

- Solubility : The methoxymethyl group enhances aqueous solubility compared to methylthio (-SCH₃) or bromo (-Br) substituents, which are more hydrophobic .

- Stability: Compounds with hydroxyl (-OH) or amino (-NH₂) groups at the 2-position are prone to oxidation, whereas methoxymethyl and methylthio derivatives exhibit greater stability under physiological conditions .

生物活性

4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant case studies, along with a detailed analysis of its biochemical properties.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Empirical Formula : C7H8N4O

- Molecular Weight : 164.17 g/mol

- Functional Groups : Amino group, methoxymethyl group, and carbonitrile group.

These structural components contribute to its unique reactivity and biological interactions.

The primary mechanism through which this compound exerts its biological effects is by acting as an ATP-mimicking inhibitor of the epidermal growth factor receptor (EGFR) . This receptor plays a critical role in cell signaling pathways related to cancer proliferation and survival. Key actions include:

- Inhibition of Kinase Activity : The compound binds to the ATP-binding site of EGFR, preventing phosphorylation of downstream signaling molecules that promote cell growth and survival.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cell lines such as HCT-116, HepG-2, and MCF-7, leading to significant apoptotic effects.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Gene Expression Modulation : Alters expression levels of genes involved in cell cycle regulation and apoptosis.

- Metabolic Impact : Affects cellular metabolism by inhibiting pathways critical for cancer cell survival.

Dosage Effects

In animal models, the effects of this compound vary with dosage:

- Low Doses : Effective tumor growth inhibition with minimal toxicity.

- High Doses : Associated with adverse reactions such as weight loss and organ damage.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Amino-2-methylpyrimidine-5-carbonitrile | C6H6N4 | Lacks methoxymethyl group; simpler biological activities. |

| 2-Methoxy-4-amino-pyrimidine | C6H7N3O | Contains methoxy but lacks carbonitrile; different biochemical applications. |

| Pyrido[2,3-d]pyrimidines | Varied | More complex structures; synthesized using derivatives like 4-Amino-2-(methoxymethyl)pyrimidine. |

The distinct activity against EGFR positions this compound as a promising candidate for further development in cancer therapy.

Case Study 1: Anticancer Activity

A study conducted on HCT-116 colorectal cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through activation of caspases and increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Study 2: In Vivo Efficacy

In a murine model of breast cancer, administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Temporal Stability Studies

Research on the stability of the compound under various storage conditions indicated that while it remains stable under normal conditions, prolonged exposure to light or high temperatures can lead to degradation, affecting its biological activity over time.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Amino-2-(methoxymethyl)pyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using β-chloroenaldehyde derivatives as intermediates, as seen in structurally related pyrimidines . Key steps include:

- Condensation : Reacting aromatic aldehydes with urea/thiourea derivatives under acidic/basic conditions.

- Cyclization : Using thermal aqueous conditions (e.g., 80–100°C) to promote ring closure.

- Purification : Column chromatography (Silica 60–120, ethyl acetate/hexane solvent systems) ensures high purity (>95%) .

- Optimization Tips : Adjust solvent polarity (e.g., DMSO:Water 5:5) to enhance yield, and monitor reaction progress via LC-MS with UV detection .

Q. How should researchers characterize this compound for structural confirmation?

- Analytical Workflow :

- IR Spectroscopy : Look for ν(NH₂) ~3325–3478 cm⁻¹, ν(CN) ~2175–2212 cm⁻¹, and ν(C=N) ~1616–1649 cm⁻¹ .

- NMR : Key signals include δ ~7.00–8.40 ppm (aromatic H), δ ~3.08 ppm (methoxymethyl CH₃O), and δ ~2.50 ppm (CH₃ from substituents) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 307–353) confirm molecular weight, while fragmentation patterns (e.g., loss of C₆H₁₁ or Cl) validate substituents .

Q. What are the primary biological activities observed in structurally similar pyrimidine-5-carbonitriles?

- Key Findings :

- Antimicrobial Activity : Pyrimidine derivatives with 4-methoxyphenyl or halogen substituents show moderate-to-strong activity against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer Potential : Dihydropyrimidine-5-carbonitriles inhibit cancer cell lines (e.g., MCF-7) via enzyme inhibition (IC₅₀ ~10–50 µM) .

- Antidiabetic Applications : Amino-substituted analogs modulate glucose uptake in vitro, suggesting kinase-targeted mechanisms .

Advanced Research Questions

Q. How do substituent variations at the 2- and 6-positions of the pyrimidine ring influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- 2-Position : Methoxymethyl groups enhance solubility and reduce cytotoxicity compared to bulkier substituents (e.g., 4-methylpiperidin-1-yl) .

- 6-Position : Electron-withdrawing groups (e.g., -CF₃, -CN) improve anticancer activity by stabilizing π-π stacking with target proteins .

- Data Contradiction : While 4-methoxyphenyl groups improve antimicrobial activity, they may reduce selectivity in kinase assays .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., ambiguous NMR peaks)?

- Troubleshooting Approaches :

- Variable Temperature NMR : Resolve overlapping aromatic signals by acquiring spectra at 25–40°C .

- 2D NMR (HSQC, HMBC) : Assign ambiguous carbons (e.g., C5 at δ ~116–118 ppm) via heteronuclear correlations .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify NH₂ group interactions in IR and NMR .

Q. What computational tools predict synthetic pathways for novel derivatives of this compound?

- In Silico Methods :

- Retrosynthetic Analysis : Tools like Pistachio/BKMS_Metabolic prioritize precursors (e.g., β-chloroenaldehydes) based on relevance heuristics .

- Density Functional Theory (DFT) : Predict reaction feasibility (ΔG‡ < 25 kcal/mol) for cyclization steps .

- Database Mining : Reaxys/Scifinder filter routes by yield (>70%) and scalability .

Experimental Design & Data Interpretation

Q. How to design a high-throughput screening assay for kinase inhibition using this compound?

- Protocol :

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) with conserved ATP-binding pockets .

- Assay Conditions : Use fluorescence polarization (FP) with ATP-competitive probes (IC₅₀ determination at 10–100 µM) .

- Controls : Include staurosporine (positive control) and DMSO (negative control) .

Q. What are the best practices for handling and storing this compound?

- Safety & Storage :

- Handling : Use PPE (gloves, goggles) due to toxicity (UN3439, Class 6.1) .

- Storage : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。